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Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylpyridine

Cat. No.: B134757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the compound 2-Chloro-4,5-dimethylpyridine (CAS: 343268-69-9). Due to the limited

availability of direct experimental spectra for this specific molecule in public databases, this

document presents the existing mass spectrometry data, alongside a comparative analysis of

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on structurally

analogous compounds. Detailed, generalized experimental protocols for each spectroscopic

technique are also provided to aid in the acquisition of data for this and similar compounds.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ionized molecules. This information is critical for determining the molecular weight and

elemental composition of a compound.

Data Presentation
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Chloro-4,5-
dimethylpyridine has been reported. The key data is summarized in the table below.
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Parameter Value Source

Molecular Formula C₇H₈ClN PubChem[1]

Molecular Weight 141.60 g/mol PubChem[1]

Exact Mass 141.0345270 Da PubChem[1]

Major MS Fragments (m/z) Relative Intensity Source

141 Base Peak PubChem[1]

106 High PubChem[1]

77 Medium PubChem[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
The following is a generalized protocol for the analysis of a volatile organic compound like 2-
Chloro-4,5-dimethylpyridine using GC-MS.[2][3][4][5]

Sample Preparation: Dissolve a small amount of the sample (typically 1-2 mg) in a volatile

organic solvent such as dichloromethane or methanol (1 mL).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

GC Conditions:

Injector: Split/splitless injector, typically at 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm,

0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Conditions:
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Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Analysis: The resulting chromatogram will show peaks corresponding to the different

components of the sample. The mass spectrum of the peak corresponding to 2-Chloro-4,5-
dimethylpyridine can be analyzed to determine its fragmentation pattern and confirm its

molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the structure of organic

molecules by providing detailed information about the chemical environment of atomic nuclei.

Note: Experimental ¹H and ¹³C NMR data for 2-Chloro-4,5-dimethylpyridine are not readily

available in the public domain. The following section provides a comparative analysis based on

structurally similar compounds to predict the expected spectral features.

Predicted ¹H NMR Spectral Data
Based on the analysis of related compounds such as 2-chloro-5-methylpyridine[6][7][8] and 2-

chloro-4-methylpyridine, the following ¹H NMR chemical shifts are anticipated for 2-Chloro-4,5-
dimethylpyridine in a solvent like CDCl₃.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

H-3 ~7.0-7.2 Singlet 1H

H-6 ~8.0-8.2 Singlet 1H

CH₃-4 ~2.2-2.4 Singlet 3H

CH₃-5 ~2.2-2.4 Singlet 3H

Predicted ¹³C NMR Spectral Data
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Similarly, by comparing with known spectra of substituted pyridines, the expected ¹³C NMR

chemical shifts for 2-Chloro-4,5-dimethylpyridine are as follows:

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~150-152

C-3 ~122-124

C-4 ~145-147

C-5 ~135-137

C-6 ~148-150

CH₃-4 ~18-20

CH₃-5 ~16-18

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of an organic

compound.[9][10][11][12][13][14][15][16][17]

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small

amount of a reference standard, such as tetramethylsilane (TMS), if not already present in

the solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a relaxation

delay of 1-2 seconds.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a

relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift scale relative to the

reference standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Note: No experimental IR spectrum for 2-Chloro-4,5-dimethylpyridine is publicly available.

The predicted vibrational frequencies are based on the analysis of similar substituted pyridines.

[7][18][19]

Predicted IR Spectral Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=N stretch (pyridine ring) 1550-1600 Strong

C=C stretch (pyridine ring) 1450-1500 Strong

C-Cl stretch 700-800 Strong

Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy
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A general protocol for obtaining an FT-IR spectrum of a solid or liquid sample is as follows.[20]

[21][22][23]

Sample Preparation:

For Solids (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

For Solids or Liquids (ATR): Place a small amount of the sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

For Liquids (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound. The absorption bands are then

correlated to specific functional groups.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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